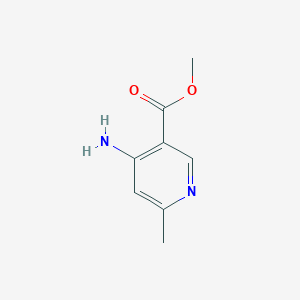![molecular formula C34H31N5O4S B2509525 N-benzyl-6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-68-6](/img/structure/B2509525.png)
N-benzyl-6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex heterocyclic molecule that includes several pharmacophore elements which are known to exhibit biological activity. The presence of a benzimidazo[1,2-c]quinazoline core suggests that the compound could be of interest in medicinal chemistry, as similar structures have been associated with various biological activities, including antihypertensive and antiasthmatic effects .
Synthesis Analysis
The synthesis of related benzimidazo[1,2-c]quinazoline derivatives has been reported through the cyclization of 3-(2-aminophenyl)quinazoline-2-thioxo-4-ones, followed by alkylation to yield S-alkyl derivatives . The process involves condensation of 2-carboxymethylphenylisothiocyanates with o-phenylenediamine, followed by cyclization in a mixture of N,N-dimethylformamide and acetic acid. Although the specific synthesis of the compound is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzimidazo[1,2-c]quinazoline derivatives is characterized by the presence of a fused benzimidazole system, which is expected to contribute to the compound's biological activity. The structure of these compounds has been confirmed by mass spectrometry and proton NMR, with strong signals for molecular ions indicating the presence of the desired heterocyclic system .
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes cyclization and alkylation reactions. The cyclization step is crucial for forming the polycondensed heterocyclic system, while alkylation allows for the introduction of various side chains that can modulate the biological activity of the molecules . The specific chemical reactions that the compound would undergo are not detailed, but it is likely that it would exhibit similar reactivity patterns.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related benzimidazo[1,2-c]quinazoline derivatives are likely to have properties suitable for biological activity. These properties may include solubility in organic solvents, stability under physiological conditions, and the ability to interact with biological targets through various non-covalent interactions . The presence of dimethoxyphenyl groups suggests potential for increased lipophilicity, which could influence the compound's pharmacokinetic profile.
Applications De Recherche Scientifique
Synthesis and Derivatives
Research has been conducted on various synthesis methods and derivatives of complex heterocyclic compounds similar to N-benzyl-6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide. These compounds, including benzimidazoles, quinazolinones, and their derivatives, are synthesized through reactions involving amino-acids, acyl halides, urea, or potassium cyanate, leading to a range of heterocyclic compounds with potential biological activities. For instance, the synthesis of polynuclear heterocycles has been explored, producing compounds with structures related to the chemical , which are of interest due to their potential as biologically active substances (Alkhader, Perera, Sinha, & Smalley, 1979).
Biological Activities
The focus on these compounds is due to their promising biological and pharmacological properties. Some derivatives have shown antihypertensive activity, efficacy as alpha 1-adrenoceptor antagonists, and potential in treating allergic and asthmatic conditions. This highlights the importance of such compounds in medicinal chemistry and drug development, further justifying the interest in their synthesis and functionalization (Ivachtchenko, Kovalenko, & Drushlyak, 2002).
Antimicrobial and Antioxidant Activities
Furthermore, derivatives of benzimidazole, including those synthesized from reactions involving amino-derivatives of benzimidazole with carboxylic acids, have been screened for antimicrobial and antioxidant activities. These studies reveal that incorporating heterocyclic rings and open-chain counterparts into the benzimidazole structure enhances the biological activity of the compounds, offering potent antimicrobial and antioxidant properties (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).
Cytotoxic Activities
Another area of research involves the evaluation of carboxamide derivatives of heterocyclic compounds for their cytotoxic activities against various cancer cell lines. This research is crucial for the development of new anticancer agents, indicating the potential of these compounds in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Propriétés
IUPAC Name |
N-benzyl-6-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31N5O4S/c1-42-29-15-12-22(18-30(29)43-2)16-17-35-31(40)21-44-34-38-27-19-24(33(41)36-20-23-8-4-3-5-9-23)13-14-25(27)32-37-26-10-6-7-11-28(26)39(32)34/h3-15,18-19H,16-17,20-21H2,1-2H3,(H,35,40)(H,36,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIWMTNMZCWGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C5=NC6=CC=CC=C6N52)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

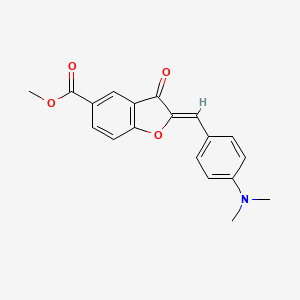
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2509445.png)
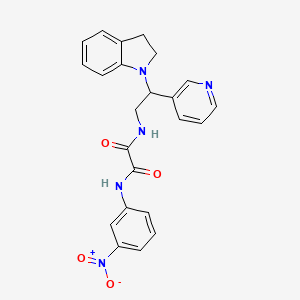
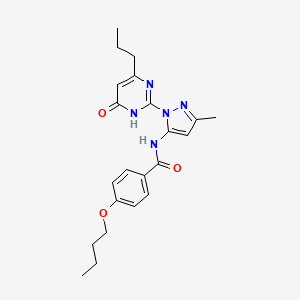
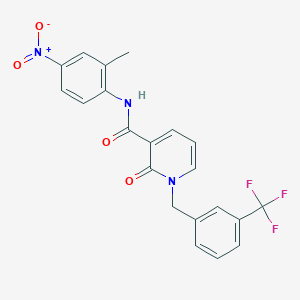
![4-[6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509455.png)

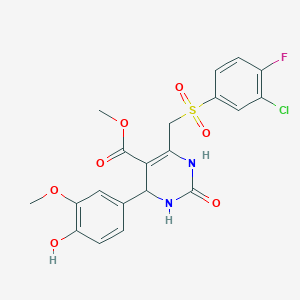
![4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2509458.png)
![dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine](/img/structure/B2509460.png)
![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/no-structure.png)
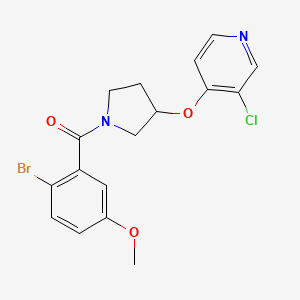
![N-cyclohexyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2509464.png)
